Meta vs. Para Methyl Substitution: A Difference in Computed Lipophilicity (XLogP3)
Piperidin-4-yl 3-methylbenzoate exhibits a computed XLogP3 of 2.9, which is notably higher than the reported LogP of 2.23 for its para-substituted regioisomer, piperidin-4-yl 4-methylbenzoate [1]. This 0.67 log unit increase suggests greater lipophilicity for the meta isomer, a property that can directly influence membrane permeability and metabolic stability.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Piperidin-4-yl 4-methylbenzoate, LogP = 2.23 |
| Quantified Difference | ΔLogP = +0.67 (meta more lipophilic) |
| Conditions | Computed values: XLogP3 (PubChem) vs. LogP (ChemSrc); different calculation methods may contribute to the observed difference. |
Why This Matters
For researchers optimizing ADME properties, the higher lipophilicity of the meta isomer may be a critical selection factor, as it can lead to improved membrane penetration but also potentially higher metabolic clearance, making it functionally non-interchangeable with the para isomer.
- [1] PubChem. (2025). Piperidin-4-yl 3-methylbenzoate (CID 53678736). National Center for Biotechnology Information. View Source
